molecular formula C16H17FN2O B7493347 N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide

N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide

Cat. No. B7493347
M. Wt: 272.32 g/mol
InChI Key: ZODHOSJPGCIISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABT-594 belongs to the class of compounds called nicotinic acetylcholine receptor agonists, which have been shown to have analgesic and anti-inflammatory effects.

Mechanism of Action

N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide works by binding to and activating nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. Activation of these receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in pain modulation.
Biochemical and Physiological Effects:
N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide has been shown to have potent analgesic effects in animal models of chronic pain. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It is highly selective for nAChRs and has a long duration of action, making it useful for studying the role of these receptors in pain modulation. However, N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide is a synthetic compound and may have limited applicability in studying the effects of natural compounds on pain and inflammation.

Future Directions

There are several potential future directions for research on N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide. One area of interest is the development of novel compounds that target nAChRs with greater selectivity and potency. Another area of interest is the use of N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide in combination with other analgesic drugs to enhance its efficacy and reduce side effects. Additionally, there is interest in exploring the potential of N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide for the treatment of other conditions such as depression and anxiety.

Synthesis Methods

The synthesis of N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide involves the reaction of 4-fluoro-N-(pyridin-3-ylmethyl)aniline with 2,6-dimethylpyridine-3-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide.

Scientific Research Applications

N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. It has been shown to have potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain.

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-11-4-5-14(10-18-11)16(20)19(3)12(2)13-6-8-15(17)9-7-13/h4-10,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODHOSJPGCIISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)C(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.